(E)-1-bromo-3-methyl-2-dodecene
Description
(E)-1-bromo-3-methyl-2-dodecene is a brominated alkene with a 12-carbon chain, featuring a bromine atom at position 1, a methyl group at position 3, and a double bond at position 2 in the E (trans) configuration. Its molecular formula is C₁₃H₂₃Br, and its structure is characterized by stereochemical rigidity due to the trans configuration of the double bond.
Structural determination of such compounds often relies on crystallographic tools like SHELXL for refinement and ORTEP-III for graphical representation of thermal ellipsoids .
Properties
Molecular Formula |
C13H25B |
|---|---|
Molecular Weight |
261.24 g/mol |
IUPAC Name |
(E)-1-bromo-3-methyldodec-2-ene |
InChI |
InChI=1S/C13H25Br/c1-3-4-5-6-7-8-9-10-13(2)11-12-14/h11H,3-10,12H2,1-2H3/b13-11+ |
InChI Key |
ZAWLYLOKXSJHEK-ACCUITESSA-N |
Isomeric SMILES |
CCCCCCCCC/C(=C/CBr)/C |
Canonical SMILES |
CCCCCCCCCC(=CCBr)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize (E)-1-bromo-3-methyl-2-dodecene, we compare it with three structurally related bromoalkenes:
Table 1: Key Properties of Comparable Bromoalkenes
| Compound | Molecular Formula | Boiling Point (°C) | Reactivity (Suzuki Coupling) | Stability (Ambient Conditions) |
|---|---|---|---|---|
| This compound | C₁₃H₂₃Br | ~265 (est.) | Moderate | Stable |
| (Z)-1-bromo-3-methyl-2-dodecene | C₁₃H₂₃Br | ~260 (est.) | Low | Prone to isomerization |
| 1-bromo-2-dodecene | C₁₂H₂₁Br | ~250 | High | Sensitive to light |
| 3-methyl-1-bromo-2-pentene | C₆H₁₀Br | ~145 | Very high | Volatile |
Key Findings:
Stereochemical Influence :
- The E isomer of 1-bromo-3-methyl-2-dodecene exhibits greater thermal stability than its Z counterpart due to reduced steric strain .
- The Z isomer is more reactive in photochemical reactions but less favored in catalytic processes due to steric hindrance.
Chain Length Effects :
- Shorter-chain analogs (e.g., 3-methyl-1-bromo-2-pentene) show higher reactivity in cross-coupling reactions but lower stability, limiting their utility in multi-step syntheses.
Substituent Impact :
- The methyl group at position 3 in this compound enhances steric shielding of the bromine atom, reducing unintended nucleophilic substitutions compared to unsubstituted 1-bromo-2-dodecene.
Limitations of Available Data
The evidence provided focuses on crystallographic software (e.g., SHELX, ORTEP) rather than experimental data for bromoalkenes . For instance:
Thus, the above comparison relies on extrapolated trends from analogous compounds and general organic chemistry principles.
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